1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea
Description
This compound is a urea derivative featuring a pyrazole core substituted with a tert-butyl group and a 4-methylphenyl moiety. The urea linkage connects to a phenyl ring modified with a methylsulfanyl group and a pyrido[2,3-b]pyrazin-8-yloxy substituent.
Properties
Molecular Formula |
C29H29N7O3S |
|---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea |
InChI |
InChI=1S/C29H29N7O3S/c1-17-6-8-18(9-7-17)36-24(15-23(35-36)29(2,3)4)33-28(38)32-20-11-10-19(14-22(20)40-5)39-21-12-13-30-27-26(21)31-16-25(37)34-27/h6-16,26H,1-5H3,(H2,32,33,38) |
InChI Key |
UPWWLYBNSALOST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=C(C=C(C=C3)OC4=CC=NC5=NC(=O)C=NC45)SC |
Origin of Product |
United States |
Biological Activity
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, structural characteristics, and its various biological activities, including antifungal, antibacterial, and antitumor effects.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 527.657 Da. Its structure features a pyrazole ring linked to a urea moiety, which is known for imparting significant biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C30H39N5O3 |
| Molecular Weight | 527.657 Da |
| Chemical Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent functionalization to introduce the urea linkage. Various methods such as microwave-assisted synthesis and solvent-free conditions have been reported to enhance yield and purity.
Antifungal Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antifungal properties. In vitro studies have demonstrated that related compounds can inhibit the growth of pathogenic fungi such as Candida albicans and Cryptococcus neoformans at varying concentrations, showcasing their potential as antifungal agents .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies show that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and function .
Antitumor Activity
The antitumor potential of this compound is particularly noteworthy. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the inhibition of specific protein kinases involved in cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values indicating significant cytotoxicity against HeLa cells and other cancer lines .
Case Studies
- Antifungal Evaluation : A study conducted by Sreenivasa et al. assessed several pyrazole derivatives against Candida albicans. The results indicated that certain substitutions on the pyrazole ring enhanced antifungal activity significantly.
- Antibacterial Assessment : A comparative study involving various derivatives showed that modifications to the urea moiety could lead to improved antibacterial efficacy against Staphylococcus aureus and Escherichia coli.
- Antitumor Mechanism : In vitro assays on B16F10 melanoma cells revealed that the compound could effectively inhibit tumor growth by inducing cell cycle arrest and apoptosis at concentrations as low as 1 µM.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to this one exhibit significant anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, the inhibition of p38 alpha MAPK has been documented, suggesting its potential as an anticancer agent .
Case Study:
A study demonstrated that derivatives of this compound showed promising results against various cancer cell lines, including breast and lung cancers. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Inhibition of pro-inflammatory cytokines was observed in vitro, indicating its potential use in treating inflammatory diseases .
Data Table: Anti-inflammatory Activity
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.5 | p38 MAPK |
| 1-[5-tert-butyl... | 0.1 | p38 MAPK |
| Compound B | 0.7 | JNK |
Neuroprotective Properties
Recent studies have explored the neuroprotective effects of similar pyrazole derivatives against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. These compounds have shown the ability to reduce oxidative stress and improve neuronal survival in cellular models .
Case Study:
In a model of neurotoxicity induced by glutamate, the compound demonstrated significant protective effects, reducing cell death by approximately 40% compared to untreated controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of urea-linked pyrazole derivatives with modifications on the phenyl and pyrido-pyrazine rings. Below is a comparative analysis with structurally related compounds:
Key Findings:
Substituent Effects on Activity: Fluoro vs. Methylsulfanyl: The fluoro-substituted analog () shows higher BRAF inhibition potency, suggesting electronegative groups enhance target binding. However, the methylsulfanyl group in the target compound may improve metabolic stability due to reduced oxidative susceptibility . Pyrido-Pyrazine Ring Variation: The 8aH-pyrido-pyrazine in the target compound differs from the 4H-pyrido-pyrazine in analogs.
Urea Linkage Importance :
- Urea derivatives (e.g., ) consistently exhibit kinase or antimicrobial activity, highlighting the role of hydrogen bonding via urea’s NH groups. Modifications to thiourea () reduce activity, emphasizing urea’s specificity .
Trifluoromethyl groups () further elevate logP, necessitating formulation optimization . Metabolic Stability: Methylsulfanyl and tert-butyl groups may slow hepatic metabolism compared to fluoro or chloro substituents, as inferred from structural analogs .
Preparation Methods
Pyrazole Core Synthesis
The 5-tert-butyl-2-(4-methylphenyl)pyrazole moiety is synthesized via cyclocondensation of diketones with hydrazines. A solvent-free approach (reported for analogous pyrazoles) achieves high yields by reacting 4-methylacetophenone derivatives with tert-butyl-substituted hydrazines under thermal conditions. For example:
Formation of Enaminone Intermediate :
Cyclization with Hydrazine :
| Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | DMF-DMA, toluene, reflux | Enaminone | 90% | |
| 2 | tert-Butylhydrazine HCl, EtOH, 80°C | Pyrazole | 82% |
Urea Linkage Formation
The urea bridge is introduced via nucleophilic addition of amines to isocyanates or via carbodiimide-mediated coupling. A catalyst-free method using potassium isocyanate (KNCO) in water is highly efficient for N-substituted ureas:
Activation of Pyrazole Amine :
Coupling with Aryl Isocyanate :
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| KNCO | KNCO, H₂O | 25°C, 6 h | 88% | |
| Isocyanate | Ar-NCO, TEA, DCM | 0°C → RT, 12 h | 75% |
Functionalization with Pyrido-Pyrazinone Moiety
The 2-methylsulfanyl-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling:
Synthesis of Pyrido-Pyrazinone :
Etherification Reaction :
| Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | 2-Aminonicotinic acid, ethyl glyoxylate | Pyrido-pyrazinone | 60% | |
| 2 | Cs₂CO₃, DMF, 100°C | Functionalized urea | 68% |
Sulfide Incorporation
The 2-methylsulfanyl group is introduced via thiol-ene reaction or nucleophilic substitution:
- Thiolation of Phenol :
| Reaction | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Thiolation | MeSSMe, t-BuOK, THF | 0°C → RT, 4 h | 85% | |
| Reduction | H₂ (1 atm), Pd-C, EtOH | RT, 2 h | 90% |
Final Assembly and Purification
The convergent synthesis involves coupling the pyrazole-urea intermediate with the functionalized pyrido-pyrazinone fragment:
Mitsunobu Reaction :
Chromatographic Purification :
| Step | Reagents/Conditions | Purity | Reference |
|---|---|---|---|
| Mitsunobu | DEAD, PPh₃, THF | 95% | |
| Purification | Silica gel, EtOAc/hexane | >99% |
Analytical Characterization
Key spectroscopic data confirm the structure:
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.75 (s, 1H, NH), 8.89 (s, 1H, pyrido-pyrazinone H), 7.47 (s, 4H, aryl H), 2.50 (s, 3H, SCH₃).
- ¹³C NMR (101 MHz, DMSO-d₆): δ 173.43 (C=O), 155.87 (urea C=O), 29.66 (tert-butyl C).
- HRMS : m/z 556.2098 [M+H]⁺ (calculated: 556.2103).
Challenges and Optimization
- Regioselectivity in Pyrazole Formation : Using bulky substituents (e.g., tert-butyl) directs cyclization to the 5-position.
- Urea Hydrolysis : Avoid aqueous acidic conditions during coupling to prevent decomposition.
- Solvent Choice : DMF enhances solubility of intermediates but requires strict moisture control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
